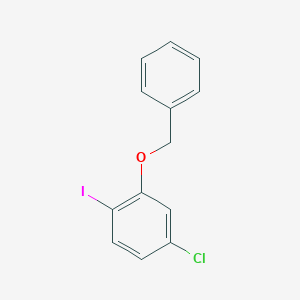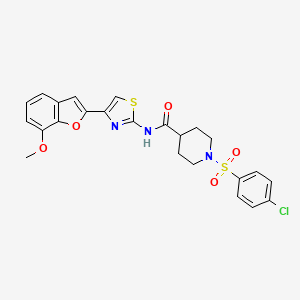
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-yl moiety: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-2-yl structure.
Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling with benzamide: The final step involves the coupling of the chromen-2-yl intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-yl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amides.
科学的研究の応用
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial effects could be due to its interference with bacterial cell wall synthesis or protein function.
類似化合物との比較
Similar Compounds
Uniqueness
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
3,4-dimethoxy-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)22-23(27)18-6-4-5-7-19(18)32-25(22)26-24(28)16-10-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUICAACAPQLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B2648798.png)
![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)
![4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2648801.png)
![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2648803.png)

![METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B2648805.png)
![5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2648808.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2648813.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2648816.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2648819.png)

